molecular formula C13H14N2O B14378608 2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine CAS No. 89966-87-0

2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine

Cat. No.: B14378608
CAS No.: 89966-87-0
M. Wt: 214.26 g/mol
InChI Key: BMFQEXHPYCSHEW-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound includes a pyrimidine ring substituted with a methoxymethyl group at the 2-position, a methyl group at the 4-position, and a phenyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-4-methyl-6-phenylpyridine
  • 2-(Methoxymethyl)-4-methyl-6-phenylpyrazine
  • 2-(Methoxymethyl)-4-methyl-6-phenylpyrrole

Uniqueness

Compared to similar compounds, 2-(Methoxymethyl)-4-methyl-6-phenylpyrimidine exhibits unique properties due to the presence of the pyrimidine ring, which imparts specific electronic and steric characteristics. These properties make it particularly useful in applications requiring precise molecular interactions and stability.

Properties

CAS No.

89966-87-0

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(methoxymethyl)-4-methyl-6-phenylpyrimidine

InChI

InChI=1S/C13H14N2O/c1-10-8-12(11-6-4-3-5-7-11)15-13(14-10)9-16-2/h3-8H,9H2,1-2H3

InChI Key

BMFQEXHPYCSHEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)COC)C2=CC=CC=C2

Origin of Product

United States

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